molecular formula C11H13NO7 B14619942 [(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate CAS No. 59163-42-7

[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate

Cat. No.: B14619942
CAS No.: 59163-42-7
M. Wt: 271.22 g/mol
InChI Key: CXMOCYBDLXOVJC-UHFFFAOYSA-N
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Description

[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, has a nitrofuran moiety, which is known for its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and catalyst concentration is common. The final product is typically purified using large-scale distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrofuran moiety.

    Reduction: Amino derivatives of the compound.

    Substitution: Amides or alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial properties due to the presence of the nitrofuran moiety.

    Medicine: Potential use in the development of new antimicrobial agents.

    Industry: Used in the production of fragrances and flavorings due to its ester functionality.

Mechanism of Action

The antimicrobial activity of [(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate is primarily due to the nitrofuran moiety. The compound exerts its effects by interfering with the bacterial DNA synthesis and repair mechanisms. The nitrofuran group undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that cause DNA damage and inhibit bacterial growth.

Comparison with Similar Compounds

[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate can be compared with other nitrofuran derivatives such as nitrofurantoin and nitrofurazone. These compounds also possess antimicrobial properties but differ in their specific applications and efficacy. For example:

    Nitrofurantoin: Commonly used as an antibiotic for urinary tract infections.

    Nitrofurazone: Used as a topical antibacterial agent.

The uniqueness of this compound lies in its ester functionality, which can be exploited for various synthetic applications and modifications.

Properties

CAS No.

59163-42-7

Molecular Formula

C11H13NO7

Molecular Weight

271.22 g/mol

IUPAC Name

[(5-nitrofuran-2-yl)-propanoyloxymethyl] propanoate

InChI

InChI=1S/C11H13NO7/c1-3-9(13)18-11(19-10(14)4-2)7-5-6-8(17-7)12(15)16/h5-6,11H,3-4H2,1-2H3

InChI Key

CXMOCYBDLXOVJC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)CC

Origin of Product

United States

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